2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-2-3(13-5)1-4(11)12/h2H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOMOXXJBRIEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with chloroacetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory and Anticancer Potential
Research indicates that 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has been investigated for its anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better interaction with biological targets. Studies have shown that this compound may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Case Study: Inhibition of Enzyme Activity
A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition suggests potential use in treating inflammatory diseases such as arthritis.
Agrochemical Development
In agriculture, this compound has been explored for its role in developing herbicides and fungicides. Its unique chemical structure allows it to interact with plant biochemical pathways, potentially leading to effective pest control solutions.
Case Study: Herbicidal Activity
Field trials have shown that formulations containing this compound exhibit significant herbicidal activity against common weeds without adversely affecting crop yield. This makes it a promising candidate for sustainable agricultural practices.
Future Research Directions
Further research is necessary to elucidate the specific mechanisms of action of this compound in both medicinal and agricultural contexts. Studies focusing on its pharmacokinetics and long-term effects on human health and the environment will be crucial in determining its viability as a therapeutic agent or agrochemical.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
a. GW501516 (Cardarine)
- Structure: 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid .
- Key Differences: Incorporates a phenoxy group and methylsulfanyl linker, unlike the simpler acetic acid substitution in the target compound.
- Activity : A potent PPAR-δ agonist with applications in metabolic disorders and neuroprotection .
- Impact of Modifications : The extended aromatic system in GW501516 enhances receptor binding but reduces solubility compared to the target compound.
b. 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
- Structure : Phenyl group at the 4-position of the thiazole ring (CAS 859482-70-5) .
- Key Differences : Replaces -CF₃ with a phenyl group, altering electronic and steric properties.
Physicochemical Comparison :
Property Target Compound (-CF₃) 2-(4-Phenyl-thiazol-5-yl)acetic Acid LogP (Predicted) 2.1–2.5 1.8–2.0 pKa (Acetic Acid) ~3.5 ~3.7 The -CF₃ group increases lipophilicity (higher LogP) and slightly lowers acidity .
c. Thiazolidinedione Derivatives (e.g., T12)
- Structure : (Z)-2-(5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic acid .
- Key Differences : Thiazolidinedione core instead of thiazole, introducing additional hydrogen-bonding sites.
a. Neuroprotective Agents
- GW501516 : Demonstrates efficacy in Parkinson’s disease models by reducing oxidative stress (EC₅₀ ~10 nM for PPAR-δ activation) .
- Target Compound : Hypothesized to exhibit similar neuroprotection but with improved blood-brain barrier penetration due to smaller size.
b. Enzyme Inhibition
- ADAMTS5 Inhibitors : Analogs like 2-[4-(5-bromopyridin-2-yl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid show IC₅₀ values of 840 nM, highlighting the importance of heterocyclic extensions for potency .
Biological Activity
2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a synthetic organic compound notable for its diverse biological activities. Its structure features a trifluoromethyl group and a thiazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₈F₃NO₂S
- Molecular Weight : 239.22 g/mol
- Melting Point : 106–108 °C
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating effective binding to biological targets.
Research indicates that this compound functions primarily as an enzyme inhibitor and receptor modulator. The binding interactions with specific enzymes or receptors can modulate their activity, leading to various biological effects such as anti-inflammatory and anticancer properties .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In studies comparing its efficacy with standard antibiotics, it demonstrated significant inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
|---|---|---|
| Pseudomonas aeruginosa | 100 µg/mL | Chloramphenicol (50 µg/mL) |
| Candida albicans | 200 µg/mL | Nystatin (100 µg/mL) |
| Staphylococcus aureus | 15.625–31.25 µg/mL | Amoxicillin (>500 µg/mL) |
The compound's structural features contribute to its enhanced activity against these pathogens, particularly through the introduction of electron-donating groups which have been associated with increased antibacterial efficacy .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits significant anti-inflammatory effects. It has been evaluated for its ability to inhibit inflammatory cytokines and reduce edema in animal models:
- Inhibition Percentage : Up to 93.80% compared to standard anti-inflammatory drugs like diclofenac sodium.
- IC₅₀ Values : Demonstrated IC₅₀ values comparable to established anti-inflammatory agents .
Case Studies
- Anticancer Research : A study investigated the compound's potential as an anticancer agent, revealing that it inhibited the phosphorylation of focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and survival. This suggests that the compound may enhance the efficacy of conventional chemotherapeutics .
- Pathogen Resistance : Another study focused on the compound's effectiveness against drug-resistant strains of bacteria, highlighting its potential as an alternative treatment option in the face of increasing antimicrobial resistance .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns on the thiazole ring and acetic acid moiety. For example, F NMR can resolve trifluoromethyl group interactions .
- HPLC-DAD : Validates purity (>95%) and identifies byproducts using UV-Vis spectra, as demonstrated for structurally related potassium salts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, especially for derivatives with labile functional groups .
How does the trifluoromethyl group influence the compound’s pharmacological activity, and what mechanisms underpin its biological interactions?
Advanced
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In analogs like GW501516 (a PPARδ agonist), this substituent strengthens hydrophobic interactions with target proteins . Mechanistic studies using docking simulations (e.g., AutoDock Vina) suggest the thiazole-acetic acid scaffold binds to catalytic sites via hydrogen bonding and π-π stacking, as seen in kinase inhibitors .
What strategies resolve contradictions in reported biological activity across structurally similar derivatives?
Advanced
Discrepancies often arise from substituent effects. For instance, methoxy or morpholine groups on phenyl rings in related compounds alter antimicrobial potency by modulating electron density and steric hindrance . Systematic SAR studies using isosteric replacements (e.g., Cl vs. CF) and in vitro assays (MIC tests) can clarify structure-activity trends .
How can researchers address challenges in assessing purity and stability during pharmacological testing?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
- HPLC Method Development : Use gradient elution with C18 columns and mobile phases (e.g., MeCN/HO with 0.1% formic acid) to separate polar impurities .
- Stability-Indicating Assays : Monitor pH-dependent hydrolysis of the acetic acid moiety using kinetic studies .
How do computational methods predict the compound’s binding affinity and selectivity for target proteins?
Advanced
Molecular docking (e.g., Glide or MOE) and MD simulations model interactions with targets like kinases or GPCRs. For example, GW501516’s binding to PPARδ was validated by overlaying docking poses with X-ray crystallography data . Free energy perturbation (FEP) calculations further refine affinity predictions for CF-modified analogs .
What experimental designs mitigate polymorphism issues in solid-state formulations?
Q. Advanced
- Crystallization Screening : Use solvent/anti-solvent combinations (e.g., EtOAc/hexane) to isolate stable polymorphs.
- Solid-State NMR : Resolves Z′ > 1 structures by distinguishing crystallographically unique molecules, as shown for related thiazole-acetic acid derivatives .
- DSC/TGA : Identifies phase transitions and hydrate formation under thermal stress .
Why do some analogs exhibit divergent biological activity despite minor structural modifications?
Advanced
Electron-withdrawing groups (e.g., CF) vs. electron-donating groups (e.g., OCH) on the thiazole ring alter electronic profiles, impacting target binding. For example, 4-methyl substitution increases steric bulk, reducing activity against fungal CYP51 compared to 2,4-dimethoxy analogs .
How can researchers design comparative studies to evaluate this compound against known bioactive analogs?
Q. Advanced
- In Vitro Panels : Test against GW501516 (PPARδ agonist) and TTP399 (glucokinase activator) to assess cross-target effects .
- Pharmacophore Mapping : Overlay 3D structures to identify conserved interaction motifs (e.g., acetic acid H-bond donors) .
- ADME Profiling : Compare logP, solubility, and microsomal stability to prioritize analogs with optimal pharmacokinetics .
What role do counterion choices play in modulating the compound’s physicochemical properties?
Advanced
Potassium or sodium salts (e.g., potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) enhance aqueous solubility for parenteral formulations. Conversely, free acids are preferred for lipid-based delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
